[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7S/c1-14-2-4-15(5-3-14)8-9-29(24,25)21-11-20(23)26-12-17(22)16-6-7-18-19(10-16)28-13-27-18/h2-10,21H,11-13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYXWRGTNRGGN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate , identified by its CAS number 1798408-38-4 , has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 417.4 g/mol . Although specific density and boiling point data are not available, the compound's structure suggests significant interaction capabilities with biological targets due to its functional groups.
Structural Characteristics
The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The presence of a sulfonylamino group further enhances its potential for enzyme inhibition and interaction with cellular pathways.
Enzyme Inhibition
Recent studies have indicated that derivatives of benzodioxole compounds exhibit notable enzyme inhibitory activities. For instance, in vitro assays demonstrated that certain benzodioxole derivatives significantly inhibit α-amylase , an enzyme critical in carbohydrate metabolism. The compound's analogs showed IC₅₀ values ranging from 0.68 µM to 0.85 µM , indicating potent inhibition with minimal cytotoxic effects on normal cell lines (IC₅₀ > 150 µM) .
Table 1: Inhibition Potency of Benzodioxole Derivatives
| Compound | Enzyme Target | IC₅₀ (µM) | Cytotoxicity (IC₅₀ on Hek293t) |
|---|---|---|---|
| IIa | α-Amylase | 0.85 | >150 |
| IIc | α-Amylase | 0.68 | >150 |
| IId | Cancer Cells | 26-65 | N/A |
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, one derivative exhibited significant activity against multiple cancer types with IC₅₀ values between 26 µM and 65 µM . This suggests that the compound may serve as a lead for developing new anticancer therapies.
In Vivo Studies
In vivo investigations using a streptozotocin-induced diabetic mouse model revealed that treatment with certain derivatives resulted in a substantial reduction in blood glucose levels—from 252.2 mg/dL to 173.8 mg/dL —demonstrating the compound's potential as an antidiabetic agent . Such findings underscore the therapeutic promise of benzodioxole derivatives in metabolic disorders.
Case Study 1: Antidiabetic Effects
A study conducted on diabetic mice treated with the compound demonstrated significant improvements in glycemic control. The reduction in blood glucose levels after multiple doses indicates that this compound could be beneficial for managing diabetes, potentially through mechanisms involving α-amylase inhibition and other metabolic pathways.
Case Study 2: Cytotoxicity in Cancer Research
In another investigation, several analogs were tested for their cytotoxic effects on cancer cell lines, revealing varying degrees of efficacy. While some analogs showed promising anticancer activity, others were found to be cytotoxic at lower concentrations, necessitating further refinement of these compounds for therapeutic use .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Key analogs from crystallographic studies () include:
- Electron-withdrawing groups (e.g., Cl, Br) increase melting points due to enhanced dipole interactions but reduce solubility.
- Electron-donating groups (e.g., methyl) lower melting points but improve solubility, as seen in the 4-methylphenyl analog .
The target compound’s 4-methylstyryl group balances lipophilicity (logP ~3.2 estimated) and solubility, comparable to the 4-methylphenyl ester in .
Sulfonamide and Ester Linkage Variations
- Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (): Replaces the benzodioxole with a triazole-methoxyphenyl system.
- [2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (): Substitutes benzodioxole with methoxydibenzofuran, increasing steric bulk and π-surface area. The dibenzofuran system may enhance fluorescence properties, useful in imaging applications .
Pharmacological Relevance of Benzodioxole Derivatives
- bk-MDDMA (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) (, entry 38): Shares the benzodioxole core but lacks the sulfonamide group. Reported as a psychoactive substance, suggesting the benzodioxole moiety may confer CNS activity .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, typically starting with the coupling of the benzodioxole moiety to the sulfonamide-acetate backbone. Key steps include:
- Acylation : Reacting 1,3-benzodioxol-5-amine with an acylating agent (e.g., chloroacetyl chloride) in the presence of a base like triethylamine to form the amide bond .
- Sulfonylation : Introducing the [(E)-2-(4-methylphenyl)ethenyl]sulfonyl group via nucleophilic substitution under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with >95% purity. TLC monitoring (Rf = 0.3–0.5) ensures reaction completion .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₂₁H₂₀N₂O₇S: 444.11 g/mol) .
- HPLC : Assess purity using a C18 column (UV detection at 254 nm) .
Q. How can researchers screen this compound for initial biological activity?
- Enzyme Inhibition Assays : Test against targets like cytochrome P450 or kinases using fluorometric/colorimetric kits (e.g., IC₅₀ determination with ATPase activity assays) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. What mechanistic approaches can elucidate its enzyme inhibition properties?
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., benzodioxole π-stacking with aromatic residues) .
- Mutagenesis : Validate binding residues via site-directed mutagenesis of recombinant enzymes .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Modify Substituents : Compare analogs with varying sulfonyl groups (e.g., 4-fluorophenyl vs. 4-methylphenyl) to assess impact on potency .
- Bioisosteric Replacement : Replace the benzodioxole ring with indole or quinoline to enhance metabolic stability .
Q. What strategies address stability issues in biological assays?
- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Plasma Stability : Assess half-life in human plasma (37°C) to predict in vivo performance .
Q. How should contradictory data in biological assays be resolved?
- Orthogonal Assays : Validate cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) .
- Dose-Response Curves : Ensure consistency across multiple replicates (n ≥ 3) and use statistical tools (e.g., ANOVA) to confirm significance .
Environmental and Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
